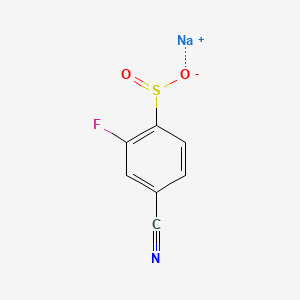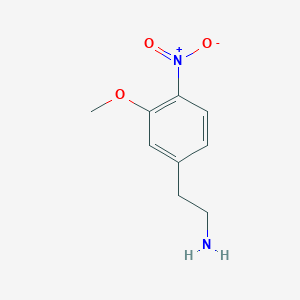
3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid is a phenolic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a ketone group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of 3-(3-Hydroxy-4-methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The ketone group can undergo nucleophilic addition reactions, further influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-4-methoxyphenylacetic acid
- 3-Hydroxy-4-methoxycinnamic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
Uniqueness
3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This versatility makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10O5 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
3-(3-hydroxy-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,11H,5H2,1H3,(H,13,14) |
Clave InChI |
RRKRGSNBJQKLOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


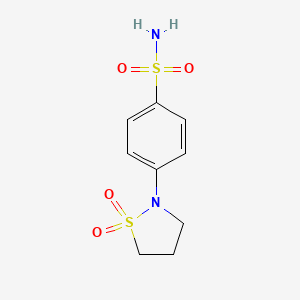


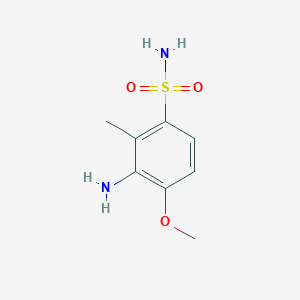
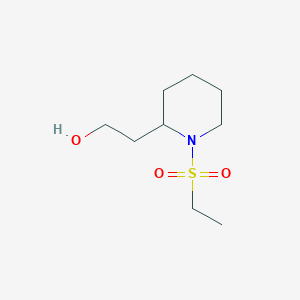


![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)


![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
